Muscarinic Receptor Binding Affinity: Ortho-Chloro vs. Unsubstituted Phenyl Direct Comparison
5-(2-Chlorophenyl)thiazol-2-amine exhibits a Ki of 116 nM at muscarinic acetylcholine receptors in cerebral cortex, as determined by [³H]-QNB competition radioligand binding assay [1]. In contrast, the unsubstituted phenyl analog 5-phenylthiazol-2-amine demonstrates a Ki of 37 nM at M2 receptors under comparable assay conditions [2]. The ortho-chloro substitution results in a 3.1-fold reduction in binding affinity (ΔKi = 79 nM) relative to the unsubstituted core scaffold.
| Evidence Dimension | Binding affinity (Ki) to muscarinic acetylcholine receptors |
|---|---|
| Target Compound Data | Ki = 116 nM (cerebral cortex) |
| Comparator Or Baseline | 5-Phenylthiazol-2-amine: Ki = 37 nM (M2 receptor) |
| Quantified Difference | 3.1-fold lower affinity (ΔKi = 79 nM) |
| Conditions | Competition radioligand binding with [³H]-QNB |
Why This Matters
This affinity differential enables researchers to select the appropriate compound for assays requiring a specific binding window—the ortho-chloro compound offers moderate affinity suitable for competitive displacement studies, while the unsubstituted analog provides higher affinity for applications demanding tighter target engagement.
- [1] BindingDB. (n.d.). BDBM50470895: Ki = 116 nM for muscarinic acetylcholine receptor (cerebral cortex). View Source
- [2] BindingDB. (n.d.). BDBM50405717: Ki = 37 nM for muscarinic acetylcholine receptor M2. View Source
